2,3-Bis((1-oxooctyl)oxy)propyl stearate
Overview
Description
2,3-Bis((1-oxooctyl)oxy)propyl stearate is a chemical compound with the molecular formula C37H70O6 . It is also known as 1,2-Dioctanoyl-3-Stearoyl-rac-glycerol .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 112 bonds, including 42 non-H bonds, 3 multiple bonds, 36 rotatable bonds, 3 double bonds, and 3 aliphatic esters .Scientific Research Applications
Overview of Complex Ester Applications
Complex esters, such as 2,3-Bis((1-oxooctyl)oxy)propyl stearate, are often involved in the production and modification of materials due to their properties as plasticizers, lubricants, or stabilizers. While the specific compound might not have direct research results available, compounds with similar functions demonstrate a wide range of applications in materials science, chemical engineering, and environmental studies.
Materials Science and Engineering
In materials science, esters similar to the one mentioned are frequently researched for their effects on the plasticity and durability of polymers. These compounds can be integrated into polymer matrices to modify physical properties such as flexibility, hardness, and resistance to environmental factors. For instance, studies on bisphenol A derivatives highlight the importance of such compounds in improving the performance of epoxy resins and polycarbonates, which are critical in various industrial and consumer products (Ruse Nd, 1997).
Environmental and Health Impact Studies
The environmental persistence and potential health impacts of synthetic esters and similar compounds have been a growing area of research. Concerns over bisphenol A (BPA) and its analogs, for example, have led to studies on their endocrine-disrupting effects and implications for human health and wildlife. This research often informs regulatory policies and the development of safer chemical alternatives. The detailed review of the toxicology, human exposure, and safety assessment for bisphenol A diglycidylether (BADGE) provides insights into how similar compounds are evaluated for safety and environmental impact (Poole et al., 2004).
Advanced Materials and Sustainable Chemistry
Innovations in sustainable chemistry often involve the synthesis and application of complex esters for the development of renewable materials, energy storage solutions, and green manufacturing processes. The exploration of biomass-derived compounds for creating sustainable polymers and chemicals is an example of how ester compounds contribute to advancing material science in an eco-friendly direction. The synthesis and application of such compounds in organic synthesis further illustrate their importance in developing new materials and chemical processes (Bothwell et al., 2002).
Properties
IUPAC Name |
2,3-di(octanoyloxy)propyl octadecanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70O6/c1-4-7-10-13-14-15-16-17-18-19-20-21-22-25-27-30-36(39)42-33-34(43-37(40)31-28-24-12-9-6-3)32-41-35(38)29-26-23-11-8-5-2/h34H,4-33H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOBWBAHWLTJCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20971526 | |
Record name | 2,3-Bis(octanoyloxy)propyl octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20971526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56149-05-4 | |
Record name | 2,3-Bis[(1-oxooctyl)oxy]propyl octadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56149-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Bis((1-oxooctyl)oxy)propyl stearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056149054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Bis(octanoyloxy)propyl octadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20971526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-bis[(1-oxooctyl)oxy]propyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.544 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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